molecular formula C8H11ClN2O2 B6200054 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride CAS No. 2694744-80-2

2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride

Cat. No.: B6200054
CAS No.: 2694744-80-2
M. Wt: 202.6
InChI Key:
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific compound. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . The future directions in this field could involve the development of new imidazole derivatives with improved efficacy and safety profiles.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride involves the reaction of 2-(1H-imidazol-1-yl)acetic acid with pyrrole in the presence of a dehydrating agent to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.", "Starting Materials": [ "2-(1H-imidazol-1-yl)acetic acid", "pyrrole", "dehydrating agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 2-(1H-imidazol-1-yl)acetic acid and pyrrole in a suitable solvent such as DMF or DMSO.", "Step 2: Add a dehydrating agent such as EDC or DCC to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid.", "Step 4: Dissolve the product in hydrochloric acid and evaporate the solvent to obtain 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride." ] }

2694744-80-2

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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